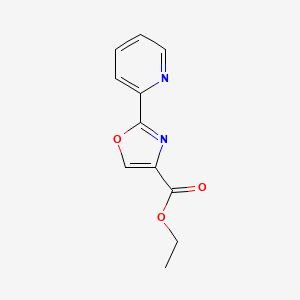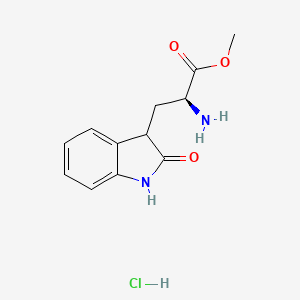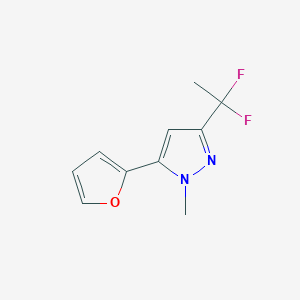
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a difluoroethyl group, a furyl group, and a methyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of Substituents: The difluoroethyl, furyl, and methyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furyl group.
Reduction: Reduction reactions could target the difluoroethyl group.
Substitution: Various substitution reactions can occur, especially on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoroethyl-furyl-pyrazole oxide, while reduction could produce a difluoroethyl-furyl-pyrazole alcohol.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its effects on various diseases.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Difluoroethyl)-5-(2-thienyl)-1-methyl-pyrazole: Similar structure with a thienyl group instead of a furyl group.
3-(1,1-Difluoroethyl)-5-(2-pyridyl)-1-methyl-pyrazole: Contains a pyridyl group instead of a furyl group.
Uniqueness
3-(1,1-Difluoroethyl)-5-(2-furyl)-1-methyl-pyrazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity in distinct ways compared to similar compounds.
Properties
Molecular Formula |
C10H10F2N2O |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-5-(furan-2-yl)-1-methylpyrazole |
InChI |
InChI=1S/C10H10F2N2O/c1-10(11,12)9-6-7(14(2)13-9)8-4-3-5-15-8/h3-6H,1-2H3 |
InChI Key |
PYGDDOXTJUZGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C(=C1)C2=CC=CO2)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


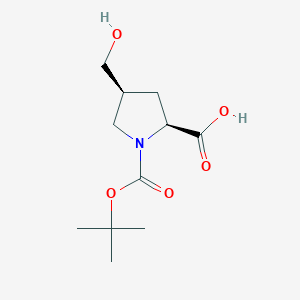
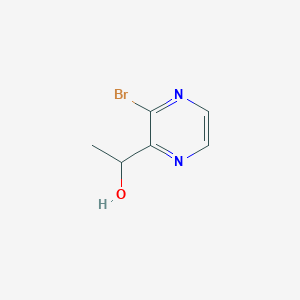
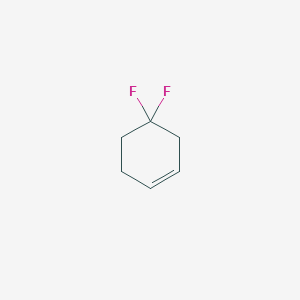
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![[(8S)-6-methylene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13914007.png)
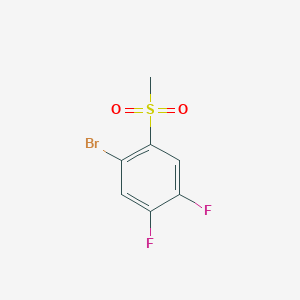
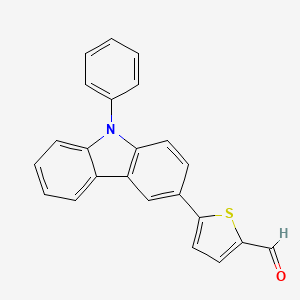
![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)
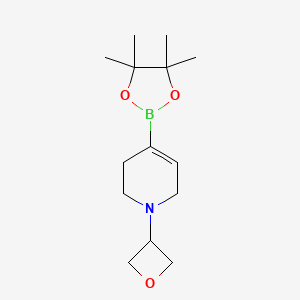
![Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
